molecular formula C2H2Br2O2 B109426 Dibromoacetic acid CAS No. 631-64-1

Dibromoacetic acid

Cat. No. B109426
CAS RN: 631-64-1
M. Wt: 217.84 g/mol
InChI Key: SIEILFNCEFEENQ-UHFFFAOYSA-N
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Description

Dibromoacetic acid is a monocarboxylic acid that is acetic acid in which two of the methyl hydrogens are replaced by bromo groups . It belongs to the category of haloacetic acids (HAAs) which are a class of disinfection by-products produced in water .


Synthesis Analysis

Dibromoacetic acid can be used as a reactant for the stereoselective synthesis of (E)-α, β-unsaturated carboxylic acids by samarium diiodide (SmI2) catalyzed reaction with aldehydes . It can also be used to synthesize sodium bis (2-pyridylthio)acetate ligand by reacting with 2-mercaptopyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular formula of Dibromoacetic acid is C2H2Br2O2 . Its average mass is 217.844 Da and its monoisotopic mass is 215.842133 Da .


Chemical Reactions Analysis

Dibromoacetic acid belongs to the category of haloacetic acids (HAAs) which are a class of disinfection by-products produced in water . It is involved in various chemical reactions, particularly in the formation of disinfection by-products .


Physical And Chemical Properties Analysis

Dibromoacetic acid has a boiling point of 128-130 °C/16 mmHg and a melting point of 32-38 °C . Its density is 2.382 g/mL at 25 °C .

Scientific Research Applications

Immunotoxic Effects

Dibromoacetic acid (DBA), found in drinking water as a by-product of chlorinated disinfection, has shown immunotoxicological effects on the thymus and spleen of mice. DBA induced immunotoxicity is characterized by weight changes in these organs, histological alterations, lymphocyte apoptosis, and alterations in the expression of apoptosis-related genes (Gao et al., 2008)(Gao et al., 2008).

Carcinogenic Potential

Studies on F344/N rats and B6C3F1 mice have investigated the toxicology and carcinogenicity of DBA. These studies have demonstrated DBA's potential as a carcinogen, as indicated by an increased incidence of malignant mesothelioma in male rats and hepatocellular neoplasms in mice (National Toxicology Program, 2007)(National Toxicology Program, 2007).

DNA Methylation and Carcinogenicity

DBA can cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation in mouse and rat liver. These biochemical and molecular activities suggest a potential carcinogenic nature for DBA (Tao et al., 2004)(Tao et al., 2004).

Impact on Reproductive Health

Exposure to DBA has been shown to diminish the population of primordial follicles in the rabbit ovary, potentially impacting reproductive health and longevity (Bodensteiner et al., 2004)(Bodensteiner et al., 2004).

No Adverse Effect on Early Pregnancy in Rats

Despite its reproductive effects in male rodents, DBA has not shown adverse effects on early pregnancy in rats, indicating potential gender-specific impacts (Cummings & Hedge, 1998)(Cummings & Hedge, 1998).

Formation of Metal Dibromoacetates

DBA can react with Bi2O3 and CrO3 to form metal dibromoacetates, demonstrating its potential in chemical synthesis (Parkash et al., 1990)(Parkash et al., 1990).

Mechanism of Immune Dysfunction

DBA alters cytokine levels in the thymus and spleen, inducing immune-cell apoptosis via the Fas/FasL pathway. This mechanism is crucial for understanding its immunotoxicity (Gong et al., 2015)(Gong et al., 2015).

Analysis in Chlorinated Water

DBA has been detected in chlorinated sea and drinking water, highlighting its environmental presence and the importance of monitoring its levels (Kristiansen et al., 1996)(Kristiansen et al., 1996).

Disinfection Byproduct Formation

In the context of water treatment, the formation of DBA and other haloacetic acids as disinfection byproducts has been studied, underscoring its relevance in environmental health and safety (Shah et al., 2015)(Shah et al., 2015).

Testicular Toxicity Mechanism

DBA-induced testicular toxicity in rats involves the downregulation of cytochrome P450c17α, crucial for androgen production, indicating a specific molecular pathway affected by DBA (Carr et al., 2011)(Carr et al., 2011).

Neurotoxicity in Rats

DBA exposure in rats' drinking water has been associated with neurotoxic effects, including neuromuscular toxicity and sensorimotor depression. These findings are crucial for assessing the noncancer risks of haloacetic acids (Moser et al., 2004)(Moser et al., 2004).

Hepatotoxicity and Oxidative Stress

DBA induces hepatotoxicity in mice, linked to oxidative stress and activation of the Toll-Like Receptor 4 signaling pathway. This highlights its potential impact on liver health (Gong et al., 2019)(Gong et al., 2019).

Safety And Hazards

Dibromoacetic acid causes skin irritation, eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

While Dibromoacetic acid is a recognized disinfection by-product in water treatment, more research is needed to fully understand its potential health effects . There is also a need for more data for the assessment and regulation of Dibromoacetic acid, and more efforts are required for understanding their underlying mechanisms .

properties

IUPAC Name

2,2-dibromoacetic acid
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InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Br)Br
Source PubChem
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Molecular Formula

C2H2Br2O2
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DSSTOX Substance ID

DTXSID1023815
Record name Dibromoacetic acid
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Molecular Weight

217.84 g/mol
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Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Dibromoacetic acid
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Boiling Point

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg
Record name DIBROMOACETIC ACID
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Flash Point

235 °F (113 °C) (closed cup)
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Solubility

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C
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Vapor Pressure

0.02 [mmHg]
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Mechanism of Action

... The ability of dibromoacetic acid (DBA) to cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation /was examined/ ... Female B6C3F1 mice and male Fischer 344 rats were administered 0, 1,000, and 2,000 mg/L DBA in drinking water. The animals were euthanized after 2, 4, 7, and 28 days of exposure. Dibromoacetic acid caused a dose-dependent and time-dependent decrease of 20% to 46% in the 5-methylcytosine content of DNA. Hypomethylation of the c-myc gene was observed in mice after 7 days of DBA exposure. Methylation of 24 CpG sites in the insulin-like growth factor 2 (IGF-II) gene was reduced from 80.2% +/- 9.2% to 18.8% +/- 12.9% by 2,000 mg/l DBA for 28 days. mRNA expression of the c-myc and IGF-II genes in mouse liver was increased by DBA. A dose-dependent increase in the mRNA expression of the c-myc gene was also observed in rats. In both mice and rats, DBA caused dose-dependent accumulation of glycogen and an increase of peroxisomal lauroyl-CoA oxidase activity. Hence, DBA, like dichloroacetic acid and trichloroacetic acid, induced hypomethylation of DNA and of the c-myc and IGF-II genes, increased mRNA expression of both genes, and caused peroxisome proliferation. Again like DCA, DBA also induced glycogen accumulation. These results indicate that DBA shares biochemical and molecular activities in common with dichloroacetic acid and/or trichloroacetic acid, suggesting that it might also be a liver carcinogen., Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity., The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
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Product Name

Dibromoacetic acid

Color/Form

Hygroscopic crystals

CAS RN

631-64-1
Record name Dibromoacetic acid
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Record name Dibromoacetic acid
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Record name Acetic acid, 2,2-dibromo-
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Record name Dibromoacetic acid
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Melting Point

48 °C
Record name DIBROMOACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,800
Citations
RE Linder, GR Klinefelter, LF Strader… - … and Applied Toxicology, 1995 - Elsevier
… Recently, we demonstrated with short-duration tests that dibromoacetic acid (DBAA), a commonly occurring by-product of water disinfection, alters sperm morphology and motility in the …
Number of citations: 114 www.sciencedirect.com
RL Melnick, A Nyska, PM Foster, JH Roycroft… - Toxicology, 2007 - Elsevier
Dibromoacetic acid (DBA) is a water disinfection byproduct formed by the reaction of chlorine oxidizing compounds with natural organic matter in water containing bromide. Male and …
Number of citations: 86 www.sciencedirect.com
VC Moser, PM Phillips, AB Levine… - Toxicological …, 2004 - academic.oup.com
… byproducts requires study of both cancer and noncancer endpoints; however, no studies have evaluated the neurotoxic potential of a common haloacetic acid, dibromoacetic acid (DBA)…
Number of citations: 57 academic.oup.com
RE Linder, GR Klinefelter, LF Strader, JD Suarez… - Reproductive …, 1994 - Elsevier
… Limited data in experimental animals indicate that repeated doses of dichloroacetic acid (DCA) or single doses of dibromoacetic acid (DBAA) cause testicular damage. In the present …
Number of citations: 86 www.sciencedirect.com
MS Christian, RG York, AM Hoberman… - … journal of toxicology, 2002 - journals.sagepub.com
In a two-generation study of dibromoacetic acid (DBA), Crl SD rats (30 rats/sex/group/generation) were provided DBA in drinking water at 0 (reverse osmosis-deionized water), 50,250, …
Number of citations: 53 journals.sagepub.com
DNR Veeramachaneni, JS Palmer… - Journal of …, 2007 - Wiley Online Library
… -belted rabbits were treated daily with dibromoacetic acid (DBA) via drinking water beginning … Haloacetic acids, including dibromoacetic acid (DBA), have been shown to cause adverse …
Number of citations: 34 onlinelibrary.wiley.com
KJ Bodensteiner, HR Sawyer, CL Moeller… - Toxicological …, 2004 - academic.oup.com
To determine if dibromoacetic acid (DBA) affects ovarian folliculogenesis, four groups of female Dutch-belted rabbits were exposed daily to 0, 1, 5, or 50 mg DBA/kg body weight in …
Number of citations: 36 academic.oup.com
MS Christian, RG York, AM Hoberman… - … journal of toxicology, 2001 - europepmc.org
Dibromoacetic acid (DBA) and bromodichloromethane (BDCM), by-products of chlorine disinfection of water, were provided in drinking water in range-finding reproductive/…
Number of citations: 29 europepmc.org
RE Linder, GR Klinefelter, LF Strader… - Reproductive …, 1997 - Elsevier
The present report details histopathologic changes in the testis and epididymis of rats gavaged daily for 2 to 79 d with a by-product of water disinfection, dibromoacetic acid (DBAA). On …
Number of citations: 65 www.sciencedirect.com
M HOLMES, JD SUAREZ, NL ROBERTS… - Journal of …, 2001 - Wiley Online Library
Dibromoacetic acid (DBA) is a by‐product of drinking water disinfection that alters spermatogenesis in adult male rats. To identify a mechanism by which DBA alters spermatogenesis, …
Number of citations: 20 onlinelibrary.wiley.com

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